molecular formula C19H25NO3S B13031445 N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide

N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide

Cat. No.: B13031445
M. Wt: 347.5 g/mol
InChI Key: DWNXFLWYBZPYPO-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide (CAS 952959-32-9) is a synthetic sulfonamide derivative with a molecular formula of C 19 H 25 NO 3 S and a molecular weight of 347.48 g/mol . This compound is provided as a high-purity (95%) material for scientific investigation . Sulfonamides are a well-established class of compounds known for diverse pharmacological activities, serving as key scaffolds in the development of agents for antibacterial, hypoglycemic, anti-inflammatory, and antitumor applications . Its primary research value is linked to the investigation of autoimmune diseases. This compound is part of a class of N-benzyl-N-arylsulfonamide derivatives identified as potent inhibitors of the Kv1.3 potassium channel, a validated therapeutic target for conditions such as psoriasis, atopic dermatitis, type 1 diabetes, rheumatoid arthritis, and multiple sclerosis . By selectively modulating this ion channel, which plays a critical role in T-cell activation, researchers can probe novel pathways for immune regulation . The product is intended for in-vitro research applications only. All products are designed for scientific research and are not approved for use in humans, nor for animal or personal utilization .

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

N-[1-(2-methoxyphenyl)-3-methylbutan-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-14(2)18(13-16-7-5-6-8-19(16)23-4)20-24(21,22)17-11-9-15(3)10-12-17/h5-12,14,18,20H,13H2,1-4H3

InChI Key

DWNXFLWYBZPYPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2OC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-methoxybenzyl chloride with 2-methylpropylamine to form the corresponding amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: Ortho vs. Para Methoxy Groups

The position of the methoxy group on the benzyl moiety significantly impacts physicochemical and biological properties. For example:

  • N-[1-(4-Methoxyphenyl)prop-2-yn-1-yl]-4-methylbenzenesulfonamide () has a para-methoxy group, which enhances electron-donating effects and may improve solubility compared to the ortho-substituted target compound. This analog was synthesized in 85% yield via a propargyl alcohol intermediate, demonstrating synthetic accessibility .

Branching and Alkyl Chain Modifications

  • N-[1-(4-Ethylphenyl)ethylidene]-4-methylbenzenesulfonamide () replaces the branched 2-methylpropyl group with an ethylidene linker. Its molecular weight (301.4 g/mol) is lower than the target compound’s estimated weight (~395 g/mol), suggesting differences in hydrophobicity and passive membrane permeability .
  • AZD4877 (), a kinesin spindle protein (KSP) inhibitor, incorporates a 2-methylpropyl group similar to the target compound but adds a thiazolopyrimidine core. This highlights how alkyl branching can enhance target engagement while maintaining drug-like properties .

Sulfonamide Variants with Heterocyclic or Aromatic Modifications

  • N-(4-Fluorobenzyl)-N-(2-methylpropyl)-6-{[1-(methylsulfonyl)piperidin-4-yl]amino}pyridine-3-sulfonamide () introduces a pyridine-sulfonamide hybrid with a fluorobenzyl group. Its formal charge (0), aromatic bonds (12), and atom count (64) indicate higher complexity than the target compound, which lacks a piperidine or pyridine ring .
  • N-(2,4-Dinitronaphthalen-1-yl)-4-methylbenzenesulfonamide () features a nitro-substituted naphthalene system. Its density (1.533 g/cm³) and boiling point (586.2°C) reflect increased rigidity and thermal stability compared to the target compound’s flexible benzyl-alkyl chain .

Data Table: Key Properties of Comparable Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound C₂₀H₂₅NO₃S ~395.5 2-Methoxybenzyl, 2-methylpropyl Estimated high logP, moderate PSA -
N-[1-(4-Methoxyphenyl)prop-2-yn-1-yl]-4-MBSA C₁₈H₁₉NO₃S 329.4 4-Methoxyphenyl, propargyl 85% synthetic yield, pale yellow
N-[1-(4-Ethylphenyl)ethylidene]-4-MBSA C₁₇H₁₉NO₂S 301.4 Ethylidene linker Neat format, CAS: 1093252-19-7
AZD4877 C₃₁H₃₆N₆O₃S₂ 605.8 Thiazolopyrimidine, aminopropyl KSP inhibitor (IC₅₀ < 10 nM)
N-(2,4-Dinitronaphthalen-1-yl)-4-MBSA C₁₇H₁₃N₃O₆S 387.4 Dinitronaphthalene Density: 1.533 g/cm³

Research Findings and Limitations

  • Synthetic Accessibility : Propargyl alcohol intermediates () and column chromatography purification are established methods for analogous sulfonamides, suggesting feasible routes for the target compound .
  • Biological Relevance : The 2-methylpropyl group in AZD4877 () enhances target binding without excessive hydrophobicity, a trait likely shared by the target compound .
  • Data Gaps : Direct experimental data (e.g., solubility, potency) for the target compound are absent in the provided evidence. Predictions are based on structural analogs.

Biological Activity

N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide, also known by its CAS number 952959-32-9, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H25NO3S and a molecular weight of 347.47 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.

PropertyValue
Molecular FormulaC19H25NO3S
Molecular Weight347.47 g/mol
CAS Number952959-32-9
Boiling PointNot specified

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been shown to target critical pathways involved in cancer cell proliferation and survival.

  • Inhibition of Kinesin Spindle Protein (KSP) : Some sulfonamide derivatives act as inhibitors of KSP, disrupting mitotic spindle formation and leading to apoptosis in cancer cells. This mechanism is crucial for the development of targeted therapies against various cancers, including breast and lung cancer .
  • Dual-Target Inhibition : A related compound demonstrated the ability to inhibit both STAT3 and tubulin polymerization, suggesting that this compound may also possess dual-targeting capabilities, enhancing its therapeutic efficacy against tumors .

Study 1: Antitumor Activity

In a recent study evaluating various benzenesulfonamide derivatives, one compound exhibited IC50 values of 1.35 μM against A549 lung cancer cells and 2.85 μM against MDA-MB-231 breast cancer cells. These findings suggest that structural modifications can significantly enhance the anticancer activity of sulfonamides .

Study 2: Inhibition of KSP

Research has shown that certain derivatives can effectively inhibit KSP activity, which is vital for cell division. The disruption caused by these inhibitors leads to cell cycle arrest and subsequent apoptosis in cancerous cells .

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